REACTION_CXSMILES
|
[N-:1]=[N+:2]=[N-:3].[Na+].[CH2:5]([O:12][C:13]1[C:22]2[NH:21][C:20](=[O:23])[CH2:19][O:18][C:17]=2[C:16]([C:24](=[O:27])[CH2:25]Cl)=[CH:15][CH:14]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>CN(C=O)C>[N:1]([CH2:25][C:24]([C:16]1[C:17]2[O:18][CH2:19][C:20](=[O:23])[NH:21][C:22]=2[C:13]([O:12][CH2:5][C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)=[CH:14][CH:15]=1)=[O:27])=[N+:2]=[N-:3] |f:0.1|
|
Name
|
|
Quantity
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1.176 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=2OCC(NC21)=O)C(CCl)=O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
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Details
|
The mixture was poured onto ice/water
|
Type
|
FILTRATION
|
Details
|
the resulting solid collected by filtration
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Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried under vacuum at 40° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])CC(=O)C1=CC=C(C2=C1OCC(N2)=O)OCC2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |